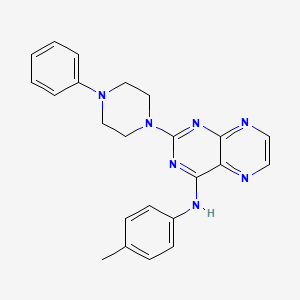

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Description

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a pteridine-derived compound featuring a 4-methylphenyl substituent at the 4-amino position and a 4-phenylpiperazine group at the 2-position of the pteridine core.

Properties

IUPAC Name |

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7/c1-17-7-9-18(10-8-17)26-22-20-21(25-12-11-24-20)27-23(28-22)30-15-13-29(14-16-30)19-5-3-2-4-6-19/h2-12H,13-16H2,1H3,(H,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJNZOWLONAGMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a complex organic compound belonging to the pteridine family, which is characterized by a fused pyrimidine and pyrazine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and drug development.

Molecular Characteristics

- Molecular Formula : C23H23N7

- Molecular Weight : 397.4756 g/mol

- CAS Number : 946348-26-1

Biological Activity

The biological activity of this compound has been investigated for its potential therapeutic applications, including:

- Antiparasitic Activity : Compounds similar to this compound have shown potent antiparasitic effects. For instance, studies have indicated that certain pteridine derivatives can inhibit enzymes critical for the survival of parasites such as Trypanosoma brucei and Leishmania major .

- Antitumor Properties : Research indicates that pteridine derivatives may possess antitumor activity through inhibition of protein tyrosine kinases (PTKs), which are significant therapeutic targets in cancer treatment . The mechanism typically involves binding to active sites on these enzymes, thereby altering their function.

- Inflammatory Bowel Disease Treatment : Some studies have reported that pteridine derivatives can significantly reduce symptoms of inflammatory bowel disease in animal models, suggesting potential applications in gastroenterology .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of target proteins, preventing substrate interaction and altering downstream signaling pathways.

- Receptor Modulation : It may also interact with specific receptors, modulating their activity and influencing various physiological processes.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of the pteridine core.

- Introduction of phenylpiperazine substituents through nucleophilic substitution reactions.

Key Reaction Conditions :

- Use of palladium catalysts for cross-coupling reactions.

Chemical Reactions :

The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, which are crucial for modifying its biological activity.

Case Study 1: Antiparasitic Activity

A study assessing the efficacy of pteridine derivatives against Entamoeba histolytica demonstrated that certain compounds exhibited IC50 values lower than standard treatments like metronidazole, indicating strong antiparasitic potential .

Case Study 2: Antitumor Activity

In vitro studies highlighted that derivatives similar to this compound showed significant inhibition of cancer cell lines through PTK inhibition, with molecular docking studies confirming binding affinities to target enzymes .

Comparison with Similar Compounds

Pteridine-Based Analogues

- N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (CAS 946290-20-6): Differs by having a 2,4-dimethylphenyl group instead of 4-methylphenyl. Molecular formula: C₂₄H₂₅N₇; molecular weight: 411.51 .

- N-(2,5-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (CAS 946349-49-1): Features a 2,5-dimethylphenyl group. Molecular formula: C₂₄H₂₅N₇; molecular weight: 411.51 .

Heterocyclic Core Variations

- 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 1349172-91-3): Replaces the pteridine core with a triazole-thione scaffold. Molecular formula: C₂₅H₂₄ClN₇S; molecular weight: 498.03. Synthesized in 79% yield .

- N-((4-(4-phenyl-piperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenyl-thio)nicotinamide: Features a tetrahydro-2H-pyran core linked to 4-phenylpiperazine.

Physicochemical Property Comparison

*Calculated for the target compound based on structural similarity.

Pharmacological Profile and Research Findings

Pteridine Analogues

No direct pharmacological data are available for the target compound. However, the 4-phenylpiperazine moiety is a common feature in CNS-targeting agents.

Triazole-Thione Derivatives

While triazole-thione analogues () lack reported bioactivity, their synthetic yields (72–83%) indicate feasible scalability for further testing . The 4-phenylpiperazine group may enhance blood-brain barrier penetration, a critical factor for CNS drug development.

Substituent Effects

- Methyl Groups : The position of methyl substituents on the phenyl ring (e.g., 2,4- vs. 4-methyl) may influence solubility and binding affinity. Bulkier substituents (e.g., 2,5-dimethyl) could sterically hinder target interactions.

- Core Structure : Pteridine cores are associated with kinase inhibition, while triazole-thiones and pyran systems may target ion channels or inflammatory pathways .

Q & A

Basic: What are the optimal synthetic routes for N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Core scaffold formation : A pteridin-4-amine backbone is functionalized via nucleophilic substitution or cross-coupling reactions. Piperazine derivatives (e.g., 4-phenylpiperazine) are introduced using HCl/dioxane conditions, as seen in analogous piperidine-based syntheses .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) is commonly employed. Final compounds are characterized via ¹H/¹³C NMR (e.g., δ 11.15 ppm for aromatic protons) and HRMS to confirm molecular weights (e.g., exact mass ± 0.001 Da) .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio for amine coupling) and reaction time (12–24 hrs) improves yields (60–85% range) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths/angles (e.g., C–N = 1.34–1.38 Å) and torsion angles (e.g., dihedral angles <15° for planar aromatic systems). Software like SHELXL refines structural models .

- Spectroscopic validation : NMR chemical shifts (e.g., δ 133.4 ppm for quaternary carbons) and HRMS isotopic patterns confirm purity and regioselectivity .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions, critical for reproducibility in biological assays .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound?

Methodological Answer:

- Standardized assays : Use LPS-induced TNF-α inhibition (e.g., human PBMC IC₅₀ values) or PDE4 inhibition protocols (e.g., pica feeding in rats for emetogenicity) to benchmark activity .

- Structural analogs : Compare with derivatives like 2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine to isolate substituent effects (e.g., fluorine vs. methyl groups) .

- Statistical rigor : Apply ANOVA to address batch variability or use in silico tools (e.g., molecular docking) to reconcile conflicting IC₅₀ values .

Advanced: What methodological challenges arise in crystallographic analysis of this compound?

Methodological Answer:

- Twinning/disorder : High-resolution data (≤0.8 Å) and SHELXD for phase correction mitigate twinning artifacts common in piperazine-containing structures .

- Hydrogen bonding networks : Weak C–H⋯O/N interactions (e.g., 2.5–3.0 Å) require low-temperature (100 K) data collection to resolve .

- Polymorphism screening : Slurrying in solvent mixtures (e.g., ethanol/water) identifies stable forms, with DSC validating phase purity .

Advanced: How can researchers analyze conflicting data on metabolic stability or enzyme inhibition?

Methodological Answer:

- In vitro models : Use hepatic microsomes (human/rat) with LC-MS/MS to quantify metabolic half-lives. Compare trifluoromethyl vs. methyl substituents for CYP450 interactions .

- Enzyme kinetics : Michaelis-Menten plots (e.g., Kₘ and Vₘₐₓ) differentiate competitive vs. non-competitive inhibition mechanisms.

- Cross-species validation : Rat pica assays (emesis surrogates) and ferret models align therapeutic indices (e.g., TI = 578 for EPPA-1 analogs) .

Advanced: What strategies address low solubility in biological assays?

Methodological Answer:

- Co-solvent systems : DMSO/PEG-400 mixtures (<5% DMSO) maintain compound stability in in vitro assays .

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 1–5 mg/mL in PBS) .

- Prodrug design : Introduce phosphate esters or acetylated amines for transient solubility enhancement .

Advanced: How can computational methods enhance structure-activity relationship (SAR) studies?

Methodological Answer:

- QSAR modeling : Use Gaussian09 for DFT calculations (e.g., HOMO/LUMO energies) to predict electronic effects of substituents .

- Molecular dynamics : GROMACS simulations (50 ns trajectories) assess piperazine ring flexibility and target binding kinetics .

- Pharmacophore mapping : Schrödinger Suite identifies critical interactions (e.g., hydrogen bonds with PDE4 catalytic domains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.